(4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a pyrrolidine-2,3-dione ring, which is fused to a benzothiazole ring.
- Attached to the pyrrolidine ring, we have a furan-2-yl group.
- The substituents include a hydroxy group (OH) and two methoxy groups (OCH₃) on the phenyl ring.
Preparation Methods
Laboratory Synthesis: Researchers may use multistep organic synthesis to assemble the compound. Key steps would involve cyclization reactions to form the pyrrolidine-2,3-dione and benzothiazole rings, followed by functional group manipulations to introduce the furan-2-yl and other substituents.
Industrial Production: If this compound is industrially produced, it likely involves more efficient methods, such as large-scale reactions or catalytic processes. Unfortunately, I don’t have precise details on industrial methods.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: Reduction of the furan ring or other functional groups.
Substitution: Substitution reactions at various positions.
Cyclization: Formation of the pyrrolidine-2,3-dione and benzothiazole rings.
Common reagents and conditions depend on the specific reaction. Major products would include derivatives of this compound with modified functional groups.
Scientific Research Applications
This compound’s applications span several fields:
Medicine: Investigated for potential pharmaceutical properties, such as anticancer, anti-inflammatory, or antimicrobial effects.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: May have applications in materials science or as intermediates for other compounds.
Mechanism of Action
The exact mechanism remains elusive due to limited research. if it acts as a drug, it likely interacts with specific cellular targets (proteins, nucleic acids) to exert its effects. Further studies are needed to elucidate this.
Properties
Molecular Formula |
C25H20N2O6S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O6S/c1-13-9-10-15-18(12-13)34-25(26-15)27-20(14-6-4-7-17(31-2)23(14)32-3)19(22(29)24(27)30)21(28)16-8-5-11-33-16/h4-12,20,29H,1-3H3 |
InChI Key |
WQMLQPJMSNTVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
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